3-Ethyl-3-methyloxan-4-amine

Description

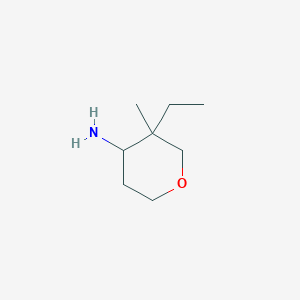

3-Ethyl-3-methyloxan-4-amine is a substituted oxan-4-amine, a heterocyclic amine featuring a six-membered oxygen-containing ring (oxane) with ethyl and methyl substituents at the 3-position and an amine group at the 4-position.

Properties

IUPAC Name |

3-ethyl-3-methyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-8(2)6-10-5-4-7(8)9/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJZROUAFJPJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyloxan-4-amine typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

Introduction of Substituents: The ethyl and methyl groups are introduced via alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the production of 3-Ethyl-3-methyloxan-4-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Types of Reactions:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and strong bases are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxane derivatives .

Scientific Research Applications

3-Ethyl-3-methyloxan-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyloxan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethyl vs. Methyl Groups

The primary structural analogs include 3,3-dimethyloxan-4-amine (PubChem) and derivatives discussed in synthesis studies (e.g., ethyl aroylacetates with varied substituents) . Key comparisons focus on:

Steric and Electronic Properties

- 3,3-Dimethyloxan-4-amine : Symmetric methyl groups reduce steric strain but may limit solubility due to increased hydrophobicity.

Predicted Physicochemical Properties

These trends align with general organic chemistry principles, where larger alkyl groups increase hydrophobicity and steric hindrance, affecting reactivity and solubility .

Computational Insights from Analogous Studies

Computational studies on triazolone derivatives (e.g., B3LYP/6-31G(d,p) methods) demonstrate how substituents influence electronic properties like Mulliken charges and HOMO-LUMO gaps . For 3-ethyl-3-methyloxan-4-amine:

- Electron-Donating Effects : Methyl and ethyl groups may slightly increase electron density at the amine nitrogen.

- Conformational Stability : Bulky substituents could stabilize chair conformations of the oxane ring, as seen in cyclohexane derivatives.

Biological Activity

3-Ethyl-3-methyloxan-4-amine is an organic compound with the molecular formula C8H17NO, recognized for its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

3-Ethyl-3-methyloxan-4-amine features an oxane ring with an amine group at the fourth position, along with ethyl and methyl substituents at the third position. The structural uniqueness contributes to its distinct chemical and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 3-ethyl-3-methyloxan-4-amine |

| Molecular Weight | 143.23 g/mol |

| InChI Key | GSJZROUAFJPJQC-UHFFFAOYSA-N |

The biological activity of 3-Ethyl-3-methyloxan-4-amine primarily stems from its ability to interact with various biomolecules. The amine group can form hydrogen bonds and electrostatic interactions, influencing the structure and function of proteins and enzymes. This compound may act as a substrate or inhibitor in enzymatic reactions, contributing to its potential therapeutic effects.

Biological Activity Studies

Research has demonstrated that 3-Ethyl-3-methyloxan-4-amine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, potentially effective against various bacterial strains.

- Antiproliferative Effects : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Enzyme Interaction : Studies suggest that it may inhibit key enzymes involved in pathogenic pathways, making it a candidate for further therapeutic exploration.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial effects of 3-Ethyl-3-methyloxan-4-amine revealed significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study: Antiproliferative Effects

In vitro assays conducted on human cancer cell lines demonstrated that 3-Ethyl-3-methyloxan-4-amine could inhibit cell growth effectively.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical cancer) | 100 |

| A549 (Lung cancer) | 120 |

Comparative Analysis

When compared to structurally similar compounds, such as 3-Ethyl-3-methyltetrahydro-2H-pyran-4-amine, 3-Ethyl-3-methyloxan-4-amine exhibits enhanced biological activity due to its unique substitution pattern.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Ethyl-3-methyloxan-4-amine | Antimicrobial, Antiproliferative | Oxane ring with amine group |

| 3-Ethyl-3-methyltetrahydro-2H-pyran-4-amine | Limited antimicrobial activity | Lacks oxane ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.